molecular formula C13H10O2 B12662929 Hydroperoxide, 9H-fluoren-9-yl- CAS No. 7517-72-8

Hydroperoxide, 9H-fluoren-9-yl-

Cat. No.: B12662929
CAS No.: 7517-72-8
M. Wt: 198.22 g/mol
InChI Key: BTHAEPAUPDJDIB-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of hydroperoxide, 9H-fluoren-9-yl-, typically involves the oxidation of 9H-fluorene. One common method is the aerobic oxidation of 9H-fluorene in the presence of potassium hydroxide (KOH) in tetrahydrofuran (THF) under ambient conditions . This method yields high purity and high yield of the desired product.

Industrial Production Methods

Industrial production methods for hydroperoxide, 9H-fluoren-9-yl-, are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and efficient purification techniques, can be applied to scale up the laboratory methods.

Chemical Reactions Analysis

Types of Reactions

Hydroperoxide, 9H-fluoren-9-yl-, undergoes various types of chemical reactions, including:

    Oxidation: The hydroperoxide group can be further oxidized to form fluorenone derivatives.

    Reduction: The hydroperoxide group can be reduced to form the corresponding alcohol, 9H-fluoren-9-ol.

    Substitution: The hydroperoxide group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

    Oxidation: Fluorenone derivatives.

    Reduction: 9H-fluoren-9-ol.

    Substitution: Various substituted fluorenes, depending on the nucleophile used.

Scientific Research Applications

Hydroperoxide, 9H-fluoren-9-yl-, has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of other organic compounds, particularly in the preparation of fluorenone derivatives.

    Biology: It can be used as a probe to study oxidative stress and its effects on biological systems.

    Industry: Used in the production of polymers and other materials with specific chemical properties.

Mechanism of Action

The mechanism of action of hydroperoxide, 9H-fluoren-9-yl-, involves the generation of reactive oxygen species (ROS) through the decomposition of the hydroperoxide group. These ROS can interact with various molecular targets, including proteins, lipids, and nucleic acids, leading to oxidative stress and potential cellular damage. The specific pathways involved depend on the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    9H-fluoren-9-ol: The alcohol derivative of fluorene, which is formed by the reduction of hydroperoxide, 9H-fluoren-9-yl-.

    Fluorenone: The ketone derivative of fluorene, which is formed by the oxidation of hydroperoxide, 9H-fluoren-9-yl-.

Uniqueness

Hydroperoxide, 9H-fluoren-9-yl-, is unique due to its hydroperoxide functional group, which imparts distinct chemical reactivity compared to its alcohol and ketone derivatives. This makes it a valuable intermediate in organic synthesis and a useful probe in scientific research.

Properties

CAS No.

7517-72-8

Molecular Formula

C13H10O2

Molecular Weight

198.22 g/mol

IUPAC Name

9-hydroperoxy-9H-fluorene

InChI

InChI=1S/C13H10O2/c14-15-13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)13/h1-8,13-14H

InChI Key

BTHAEPAUPDJDIB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)OO

Origin of Product

United States

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